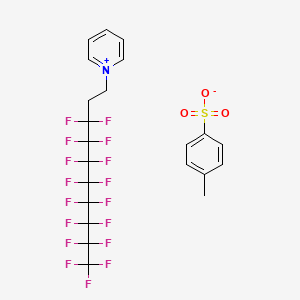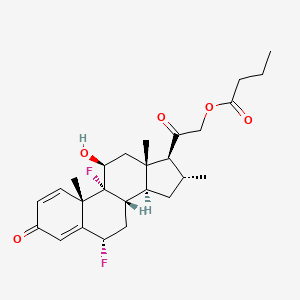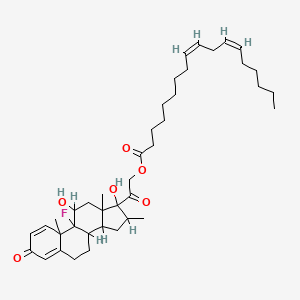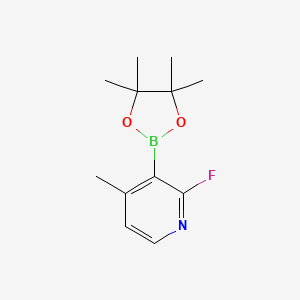
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester typically involves the borylation of 2-Fluoro-4-methylpyridine. One common method is the palladium-catalyzed cross-coupling of 2-Fluoro-4-methylpyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd/C).
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding alcohols.
Protodeboronation: Fluoro-methylpyridine derivatives.
科学的研究の応用
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Used in the development of bioactive molecules and probes for biological studies.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of advanced materials and fine chemicals.
作用機序
The primary mechanism of action for 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine-4-boronic acid pinacol ester
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
Uniqueness
2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is unique due to the presence of both a fluorine and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions compared to its analogs.
特性
分子式 |
C12H17BFNO2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BFNO2/c1-8-6-7-15-10(14)9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChIキー |
ZZCNDCMUUFQNLM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


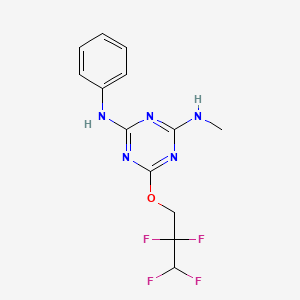

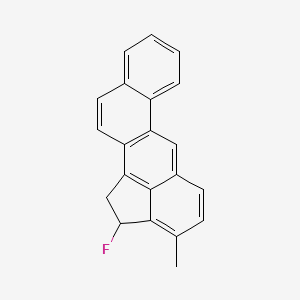

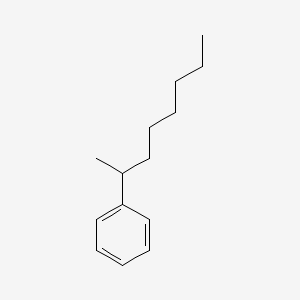
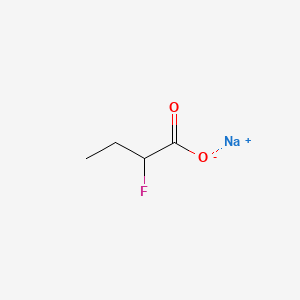
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)

